3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid
Description
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid is an acrylic acid derivative featuring a carbamoyl group attached to a 4-methyl-3-nitrophenyl substituent. The nitro and methyl groups on the phenyl ring are critical for modulating electronic and steric effects, influencing solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
(E)-4-(4-methyl-3-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXHZCYWHLENN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The carbodiimide-mediated method leverages 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of acrylic acid derivatives, facilitating amide bond formation with 4-methyl-3-nitroaniline. Hydroxybenzotriazole (HOBt) is typically added to suppress racemization and enhance coupling efficiency.
Procedure :
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Dissolve 4-methyl-3-nitroaniline (1.0 equiv) and acrylic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).
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Add DCC (1.5 equiv) and HOBt (1.0 equiv) at 0°C.
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Stir the reaction at room temperature for 24 hours.
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Filter to remove dicyclohexylurea byproduct and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (HPLC) | 98% |
| Reaction Time | 24 hours |
| Solvent | DMF |
This method’s robustness is evidenced in peptide synthesis workflows, where analogous carbodiimide strategies achieve >95% conversion.
Mixed Anhydride Method
Process Development and Challenges
The mixed anhydride approach employs isobutyl chloroformate to generate a reactive intermediate from acrylic acid, which subsequently reacts with the aniline. Early scale-up attempts faced selectivity issues, as the anhydride occasionally coupled at the undesired carbonyl group.
Optimized Protocol :
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Cool a solution of acrylic acid (1.0 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) to -15°C.
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Add isobutyl chloroformate (1.1 equiv) dropwise.
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After 30 minutes, introduce 4-methyl-3-nitroaniline (1.0 equiv) and stir for 4 hours at 0°C.
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Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | 95% |
| Temperature | 0°C |
| Scalability | Pilot-scale proven |
Patent data underscores the criticality of maintaining sub-zero temperatures to minimize side reactions.
Acyl Chloride Approach
Synthesis of Acryloyl Chloride
Acryloyl chloride, prepared by treating acrylic acid with thionyl chloride (SOCl₂), serves as a highly reactive electrophile for amide formation.
Synthetic Steps :
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Reflux acrylic acid (1.0 equiv) with SOCl₂ (2.0 equiv) in dichloromethane (DCM) for 3 hours.
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Distill off excess SOCl₂ under reduced pressure.
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Add 4-methyl-3-nitroaniline (1.0 equiv) and pyridine (1.5 equiv) in DCM at 0°C.
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Stir for 12 hours, then wash with dilute HCl.
Efficiency Data :
| Parameter | Value |
|---|---|
| Yield | 80% |
| Purity | 97% |
| Reaction Time | 12 hours |
| Byproduct | Minimal HCl formation |
This method’s high yield is attributed to the electrophilic potency of acyl chlorides, though moisture sensitivity necessitates stringent anhydrous conditions.
Alternative Synthetic Routes
Michael Addition Strategy
A Michael addition approach involves reacting 4-methyl-3-nitroaniline with maleic anhydride, followed by isomerization and hydrolysis. While theoretically viable, this method suffers from regioselectivity challenges and lower yields (<50%).
Industrial Scalability and Process Optimization
Solvent Selection
Ethyl acetate and toluene are preferred for large-scale extractions due to their low toxicity and ease of removal. Patent data highlights toluene’s superiority in minimizing emulsion formation during aqueous workups.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares structural similarities with the following analogs (Table 1):
Table 1: Structural Comparison of Acrylic Acid Derivatives
- Electron-Withdrawing vs. In contrast, sulfamoyl groups (as in ) introduce hydrogen-bonding capabilities, enhancing solubility and antimicrobial activity .
- Methyl Group Impact : The 4-methyl group in the target compound may increase lipophilicity, affecting membrane permeability and bioavailability compared to polar sulfamoyl or hydroxy-substituted analogs like caffeic acid .
Table 2: Antimicrobial Activity of Analogous Compounds
- Target Compound Predictions : Given the nitro group’s role in enhancing antimicrobial activity in analogs, the target compound may exhibit potent activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. Its methyl group could further improve membrane penetration compared to polar derivatives.
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | This compound (Predicted) | 3-(4-Sulfamoylphenylcarbamoyl)acrylic acid | 3-(4-Chlorophenyl)acrylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 298.29 | 182.60 |
| Solubility | Moderate in DMSO (lipophilic substituents) | High (polar sulfamoyl group) | Low (hydrophobic Cl) |
| LogP | ~2.5 (estimated) | 1.8 | 2.7 |
| Hydrogen Bond Acceptors | 5 (nitro, carbamoyl, carboxylic acid) | 7 (sulfonamide, carbamoyl, carboxylic acid) | 2 (carboxylic acid) |
- Proton transfer salts (evidenced in sulfamoyl derivatives) could further enhance solubility and activity .
Biological Activity
3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a carbamoyl group attached to an acrylic acid backbone, with a methyl and nitro substituent on the phenyl ring. This unique structure may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tubulin polymerization, which is crucial for cancer cell division. A notable study highlighted the cytotoxicity of related compounds with IC50 values below 1.5 µM, indicating strong potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | <1.5 | Tubulin polymerization inhibition |
| Compound B | 2.0 | Apoptosis induction |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Membrane Disruption : The compound may alter membrane integrity in bacteria, leading to cell lysis and death.
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of derivatives of acrylic acids, including this compound. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various acrylic acid derivatives against common pathogens. Although specific results for this compound were not detailed, related compounds demonstrated promising activity against resistant bacterial strains.
Q & A
Q. How can the synthesis of 3-(4-Methyl-3-nitrophenylcarbamoyl)acrylic acid derivatives be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted phenylcarbamoyl groups and acrylic acid derivatives. To optimize yield:
- Use HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as a coupling agent to enhance reaction efficiency .
- Employ column chromatography with gradients of ethyl acetate/hexane for purification, monitoring via TLC (thin-layer chromatography) .
- Control reaction temperature (e.g., 0–25°C) to minimize side reactions like premature hydrolysis of intermediates .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound derivatives?
Methodological Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the nitro and methyl groups on the phenyl ring. For example, aromatic protons show distinct splitting patterns in ¹H NMR (δ 7.2–8.5 ppm) .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamoyl group, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and substituent positions .
Q. How are antimicrobial activities of these derivatives evaluated in preliminary screening?
Methodological Answer:
- Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Reference standards like vancomycin (for Gram-positive bacteria) and fluconazole (for fungi) are included for comparative analysis .
- Test concentrations range from 1–256 µg/mL, with MIC defined as the lowest concentration inhibiting visible microbial growth after 24–48 hours .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of proton transfer salts derived from this compound?
Methodological Answer:
- Proton transfer salts (e.g., with 2-aminopyridine) disrupt microbial membranes via electrostatic interactions between the positively charged ammonium group and negatively charged phospholipid headgroups .
- SAR Studies: Derivatives with electron-withdrawing groups (e.g., nitro) enhance activity against P. aeruginosa by increasing electrophilicity and membrane penetration .
- Enzyme Inhibition Assays: Test binding affinity to microbial enzymes (e.g., dihydrofolate reductase) using fluorescence quenching or molecular docking .
Q. How can crystallographic data resolve contradictions in reported bioactivity across structurally similar derivatives?
Methodological Answer:
- Perform X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to determine precise molecular conformations .
- Compare hydrogen-bonding networks (e.g., carbamoyl-N–H⋯O interactions) and π-stacking arrangements in active vs. inactive derivatives .
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solubility and bioavailability .
Q. What strategies mitigate bacterial resistance to these derivatives?
Methodological Answer:
- Combination Therapy: Pair derivatives with β-lactamase inhibitors (e.g., clavulanic acid) to restore efficacy against resistant strains .
- Efflux Pump Inhibition: Co-administer with efflux pump blockers (e.g., phenylalanine-arginine β-naphthylamide) to enhance intracellular accumulation .
- Metal Complexation: Synthesize Cu(II) or Fe(III) complexes to leverage metal-induced oxidative stress in resistant pathogens .
Q. How can computational modeling guide the design of derivatives targeting carbapenemase-producing bacteria?
Methodological Answer:
- Use molecular dynamics simulations to predict binding stability of derivatives with carbapenemase active sites (e.g., KPC-2 enzyme) .
- Apply QSAR (Quantitative Structure-Activity Relationship) models to prioritize substituents (e.g., sulfonamide vs. nitro groups) based on electronic parameters (Hammett σ) .
- Validate predictions with enzyme inhibition assays (e.g., IC₅₀ measurements using nitrocefin hydrolysis assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
